

Chemical and physical properties of 4-fluoro MDMB-BUTICA

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Compound of Interest

Compound Name: 4-fluoro MDMB-BUTICA

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An In-Depth Technical Guide on the Chemical and Physical Properties of **4-fluoro MDMB-BUTICA**

This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of **4-fluoro MDMB-BUTICA** (also known as 4F-MDMB-BICA), a synthetic cannabinoid. The information is intended for researchers, scientists, and drug development professionals.

Introduction

4-fluoro MDMB-BUTICA is a synthetic cannabinoid receptor agonist (SCRA) with an indole-based structure.^[1] It is structurally related to other potent synthetic cannabinoids and has been identified in forensic casework.^{[1][2]} Like other SCRAs, its pharmacological effects are primarily mediated through the activation of the cannabinoid type 1 (CB1) receptor.^{[1][2]} This document summarizes its known properties, analytical methods for its detection, and a synthetic route for its preparation.

Chemical and Physical Properties

The chemical and physical properties of **4-fluoro MDMB-BUTICA** are summarized in the tables below.

Table 1: Chemical Properties of 4-fluoro MDMB-BUTICA

Property	Value	Reference
IUPAC Name	methyl (2S)-2-[[1-(4-fluorobutyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate	
Synonyms	4F-MDMB-BICA, 4F-MDMB-BUTICA	[2]
CAS Number	2682867-53-2	
Molecular Formula	C ₂₀ H ₂₇ FN ₂ O ₃	
Molecular Weight	362.4 g/mol	

Table 2: Physical Properties of 4-fluoro MDMB-BUTICA

Property	Value	Reference
Physical State	Crystalline solid	[3]
Melting Point	86–88 °C	[2]
Boiling Point	Not available	[2]
Solubility	DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml	
UV λ _{max}	219, 291 nm	
Spectroscopic Data	¹ H NMR, ¹³ C NMR, and IR data have been reported.	[2]

Pharmacological Properties

4-fluoro MDMB-BUTICA is a potent agonist of the CB1 receptor.[1] Its binding affinity and functional activity have been characterized in several in vitro assays.

Table 3: Pharmacological Activity of 4-fluoro MDMB-BUTICA

Assay	Receptor	Value	Reference
β-arrestin-2 Recruitment	CB1	$EC_{50} = 121 \text{ nM}$, $E_{max} = 253\%$ (relative to JWH-018)	[2]
Calcium Flux Assay	CB1	$EC_{50} = 37.7 \text{ nM}$, $E_{max} = 129\%$ (relative to JWH-018)	[2]
Radioligand Binding Assay	CB1	$pK_i = 8.89 \pm 0.09$	[4]
Membrane Potential Assay	CB1	$pEC_{50} = 9.48 \pm 0.14$	[4]
Radioligand Binding Assay	CB2	$pK_i = 7.49 \pm 0.03$	[4]
Membrane Potential Assay	CB2	$pEC_{50} = 8.64 \pm 0.15$	[4]

Experimental Protocols

Synthesis of 4-fluoro MDMB-BUTICA

The synthesis of **4-fluoro MDMB-BUTICA** can be achieved through a multi-step process starting from indole, as described by Cannaert et al. (2020).[2][3]

Step 1: Alkylation of Indole

- Indole is alkylated with 1-bromo-4-fluorobutane to yield 1-(4-fluorobutyl)-1H-indole.

Step 2: Carboxylation

- The 1-(4-fluorobutyl)-1H-indole is carboxylated at the 3-position to produce 1-(4-fluorobutyl)-1H-indole-3-carboxylic acid.

Step 3: Amide Coupling

- The resulting carboxylic acid is coupled with methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride to yield methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (**4-fluoro MDMB-BUTICA**).[\[3\]](#)
- The final product is purified by flash chromatography.[\[3\]](#)

Analytical Characterization

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A methanolic solution of the analyte is prepared.
- Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD is a suitable instrument.
- Column: A DB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 μ m film thickness) can be used.
- Injector: Temperature set to 280°C with a splitless injection mode.
- Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.

4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Samples are dissolved in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: An Agilent 1290 Infinity II LC system coupled to a 6545 Q-TOF MS is appropriate.
- Column: A Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 1.8 μ m) can be utilized.

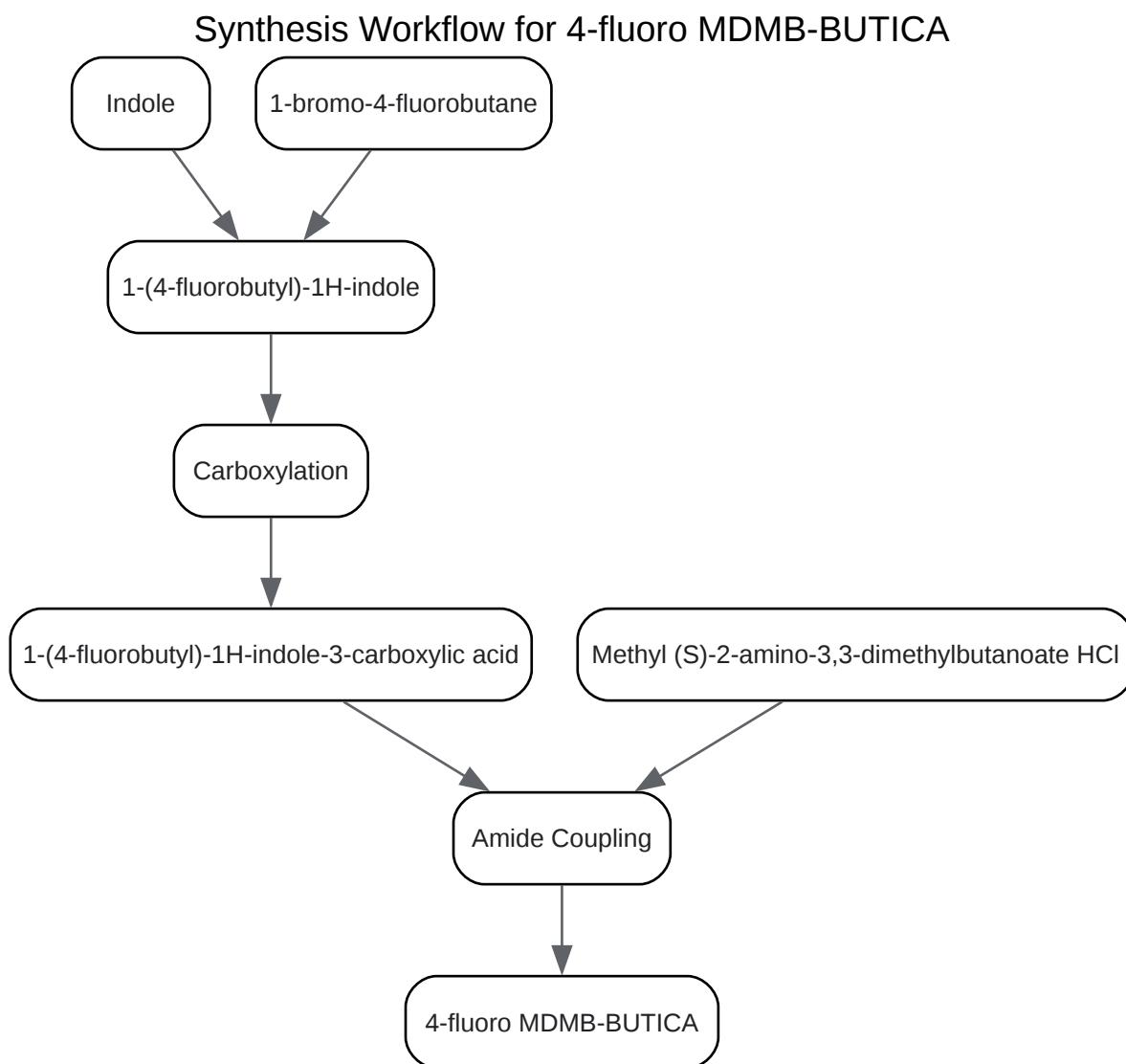
- Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode with a scan range of m/z 100-1000.

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the sample is dissolved in deuterated chloroform (CDCl_3).
- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer or equivalent.
- Experiments: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments are performed for full structural elucidation.

Visualizations

Diagram 1: Synthesis Workflow for 4-fluoro MDMB-BUTICA

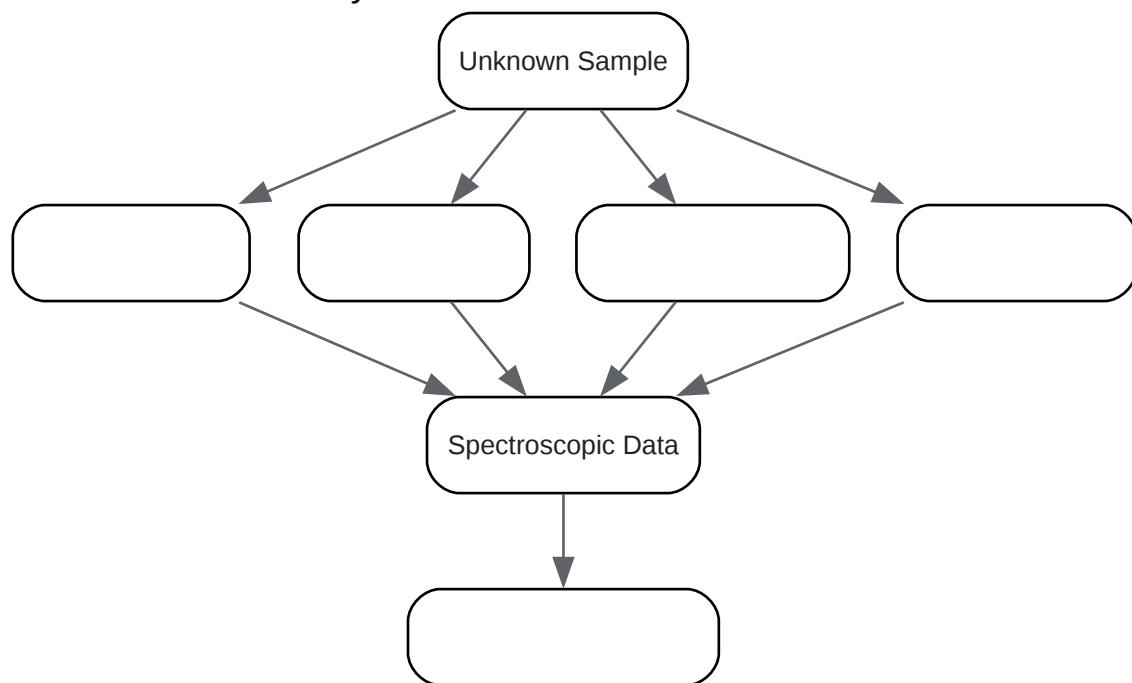


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Caption: A simplified workflow for the synthesis of **4-fluoro MDMB-BUTICA**.

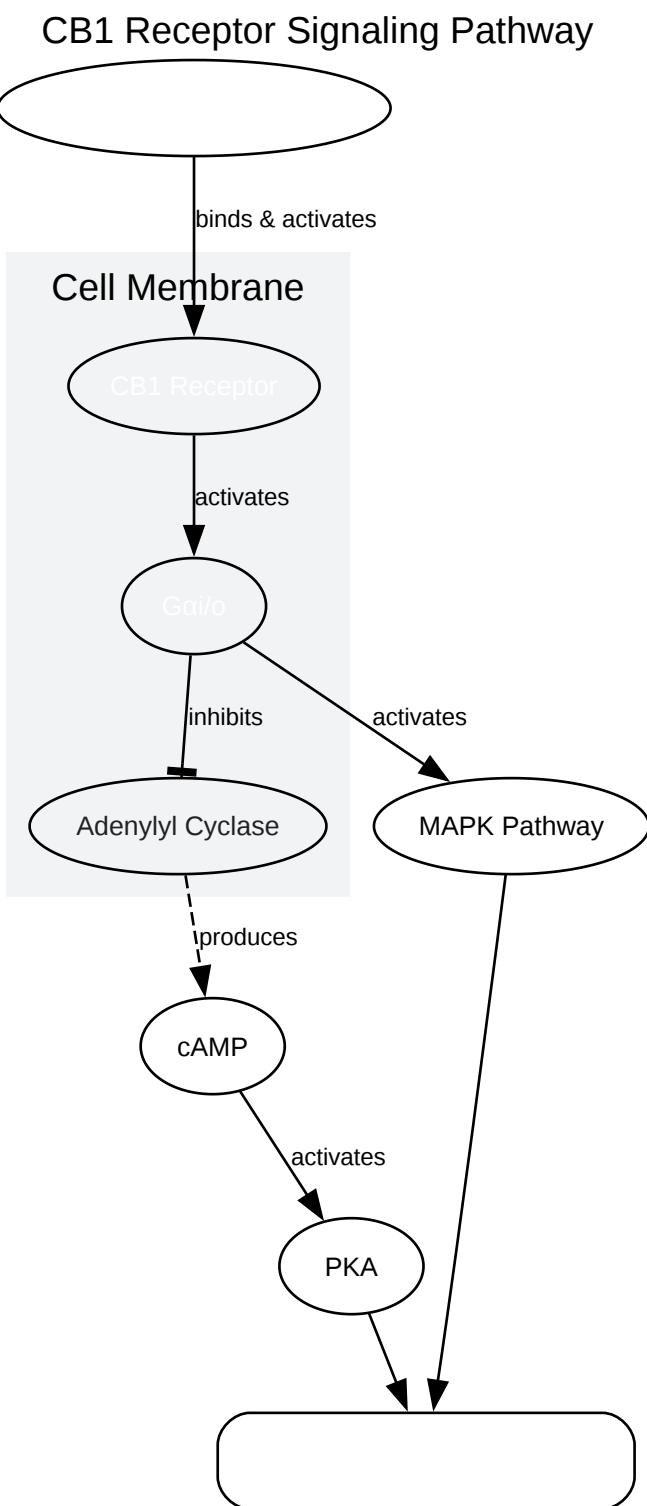
Diagram 2: Analytical Workflow for Identification

Analytical Workflow for Identification

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Caption: A typical analytical workflow for the identification of **4-fluoro MDMB-BUTICA**.

Diagram 3: CB1 Receptor Signaling Pathway



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Caption: A simplified diagram of the CB1 receptor signaling cascade activated by an agonist.

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